
N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with a structure similar to “N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide” often belong to a class of organic compounds known as piperidines . Piperidines are six-membered heterocyclic compounds containing one nitrogen atom . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of similar compounds often involves various intra- and intermolecular reactions . For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds often includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with various biological targets. For example, apixaban, a compound with a similar structure, is a direct inhibitor of activated factor X (FXa), a key enzyme in the coagulation cascade .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, 2-(2-oxopiperidin-1-yl)-2-phenylacetic acid is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial in the pharmaceutical industry, being present in over twenty classes of pharmaceuticals . The compound can serve as a key intermediate in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have shown promise in the development of new drugs due to their significant biological activity.
Pharmacological Applications
The piperidine moiety is a common feature in many pharmacologically active compounds. N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide could be utilized in the discovery and biological evaluation of potential drugs containing the piperidine structure . This includes the development of compounds with potential anti-tubercular properties, as piperidine derivatives have been explored for their efficacy against Mycobacterium tuberculosis .
Anti-Tubercular Agents
Research has indicated that piperidine derivatives can be designed and synthesized as potent anti-tubercular agents . The compound may be modified to enhance its activity against tuberculosis, contributing to the development of new and effective anti-TB drugs.
Inflammasome Modulation
Piperidine derivatives have been studied for their role in modulating the NLRP3 inflammasome, which is implicated in various inflammatory diseases . N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide could be a precursor in synthesizing compounds that target reactive oxygen species production, lysosomal destabilization, and post-translational modifications to control inflammasome activation.
Anticoagulant Therapy
The compound has potential applications in the development of anticoagulant drugs. For instance, apixaban, a direct and orally bioavailable factor Xa inhibitor, contains a similar piperidin-1-yl moiety and is used for the prevention and treatment of thromboembolic diseases . Research into similar compounds could lead to new therapies for conditions such as deep vein thrombosis and pulmonary embolism.
Anti-Proliferative Activities
Piperidine derivatives have been synthesized and characterized for their anti-proliferation activities . N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide could be explored for its potential in creating novel cyano oximino sulfonate derivatives, which may have applications in cancer therapy by inhibiting the proliferation of malignant cells.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10(2)9-11(13(18)15-7-6-14)16-8-4-3-5-12(16)17/h10-11H,3-5,7-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCVTIPBHWSOJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC#N)N1CCCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

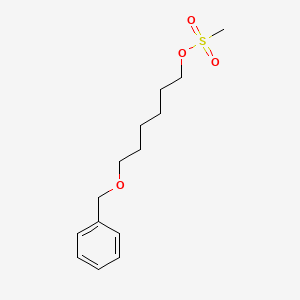
![5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3',4':3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione](/img/structure/B2887610.png)
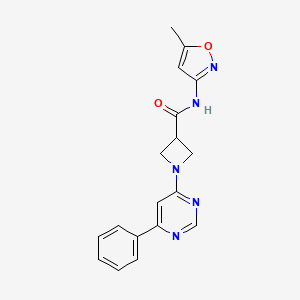
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2887615.png)
![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2887617.png)
![2-benzyl-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2887618.png)
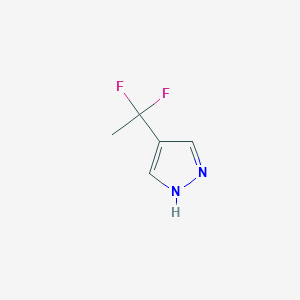
![N-[1-(benzotriazol-1-yl)butyl]pyridin-2-amine](/img/structure/B2887622.png)

![[3-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2887624.png)
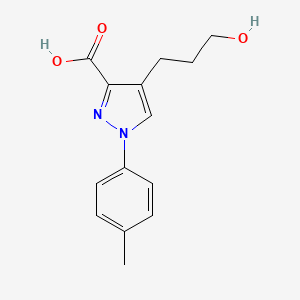

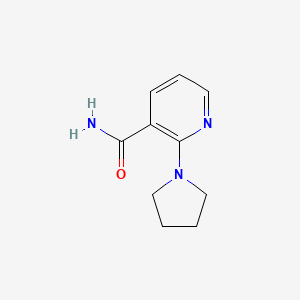
![(E)-4-(azepan-1-ylsulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2887629.png)